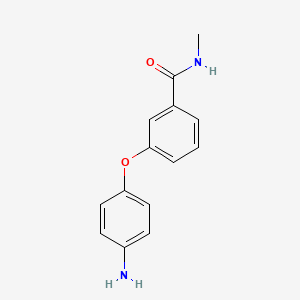

3-(4-Aminophenoxy)-N-methylbenzamide

説明

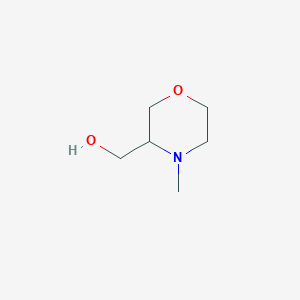

The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .科学的研究の応用

Antithrombogenic Applications

The compound has been utilized in the synthesis of amino-terminated hyperbranched polyimides which exhibit antithrombogenic properties . These materials are promising for use in biomedical fields such as hemodialysis systems, extracorporeal circulation systems, and intravascular stents due to their improved anticoagulant properties and biocompatibility.

Antibacterial Biomaterials

In addition to antithrombogenic applications, the hyperbranched polyimides synthesized using this compound have shown significant antibacterial properties . This makes them suitable for applications where bacterial resistance is crucial, such as in surgical implants and wound dressings.

Biomedical Anticoagulant Materials

The graft modification of hyperbranched polyimides with phosphorylcholine groups has led to materials with enhanced anticoagulant efficiency . These materials can be used in various biomedical applications where blood-material interactions are critical.

High-Performance Polymers

The compound serves as a monomer in the creation of high-performance polymers like polyimides, which are known for their excellent thermal stability and mechanical strength . These polymers are used in microelectronics, aerospace, and automobile industries.

Soluble Polyimides

By incorporating flexible linkages such as ether groups, the compound contributes to the development of soluble polyimides . These are easier to process and fabricate, making them valuable in advanced technological applications where solubility and processability are required.

Aromatic Poly (Ether Ether Ketone Amide)s

It is also used in the synthesis of aromatic poly (ether ether ketone amide)s, which are processable and exhibit good thermal stability . These polymers have potential applications in areas demanding high thermal resistance without compromising solubility.

Atomic Oxygen Resistant Materials

The compound has been incorporated into co-polyimide fibers to enhance their resistance to atomic oxygen . This property is particularly important for materials used in outer space applications, such as in the construction of spacecraft.

将来の方向性

特性

IUPAC Name |

3-(4-aminophenoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAAMQDJUGLXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635177 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)-N-methylbenzamide | |

CAS RN |

284462-56-2 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)